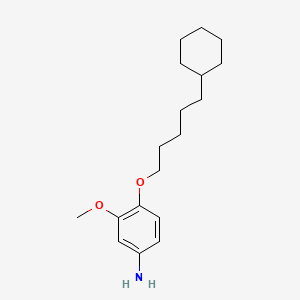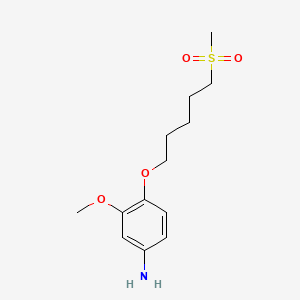
1-(2,3-Di(thiophen-2-yl)quinoxalin-6-yl)-3-(2-methoxyethyl)urea
Descripción general
Descripción
El inhibidor de ACSS2 es un compuesto diseñado para inhibir la actividad de la acetil-CoA sintetasa 2 (ACSS2), una enzima que cataliza la conversión de acetato a acetil coenzima A (acetil-CoA). Esta enzima juega un papel crucial en el metabolismo celular, particularmente en la síntesis de ácidos grasos, la producción de ATP y la acetilación de proteínas. ACSS2 se expresa altamente en varias células cancerosas, lo que la convierte en un objetivo significativo para la terapia contra el cáncer .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de inhibidores de ACSS2 a menudo implica la creación de compuestos de moléculas pequeñas que pueden unirse eficazmente al sitio activo de la enzima. Un enfoque común es el uso de miméticos del estado de transición, que están diseñados para parecerse al estado de transición del sustrato natural de la enzima. Estos compuestos se sintetizan mediante una serie de reacciones químicas, incluida la formación de amidas, reacciones de condensación y ciclización .
Métodos de Producción Industrial: La producción industrial de inhibidores de ACSS2 generalmente implica la síntesis química a gran escala utilizando reactores automatizados y sistemas de purificación. El proceso incluye la optimización de las condiciones de reacción, como la temperatura, la presión y el pH, para maximizar el rendimiento y la pureza. Las técnicas avanzadas como la cromatografía líquida de alta resolución (HPLC) se utilizan para garantizar la calidad del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones: Los inhibidores de ACSS2 principalmente experimentan reacciones de sustitución, donde los grupos funcionales en la molécula inhibidora se reemplazan con otros grupos para mejorar la afinidad de unión y la especificidad. Estas reacciones a menudo implican sustitución nucleofílica, sustitución electrófila y reacciones de condensación .
Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en la síntesis de inhibidores de ACSS2 incluyen aminas, ácidos carboxílicos y varios catalizadores como paladio y cobre. Las condiciones de reacción generalmente implican temperaturas moderadas (50-100 °C) y atmósferas inertes para evitar la oxidación .
Productos Principales: Los productos principales de estas reacciones son inhibidores de moléculas pequeñas que pueden unirse eficazmente al sitio activo de ACSS2, impidiendo la conversión de acetato a acetil-CoA. Estos inhibidores se caracterizan por su alta especificidad y potencia .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
El principal mecanismo por el cual funcionan los inhibidores de ACSS2 es bloqueando el sitio activo de la enzima, evitando que el acetato se convierta en acetil-CoA. Esta inhibición conduce a una disminución en los niveles de acetil-CoA, interrumpiendo varios procesos metabólicos posteriores. Los inhibidores de ACSS2 también pueden afectar la acetilación de histonas y factores de transcripción, lo que lleva a cambios en la expresión genética y el comportamiento celular .
Compuestos Similares:
Singularidad: Los inhibidores de ACSS2 son únicos en su capacidad para dirigirse específicamente a la vía del metabolismo del acetato, que es crucial para la supervivencia y la proliferación de ciertas células cancerosas. A diferencia de otros inhibidores metabólicos, los inhibidores de ACSS2 pueden interrumpir selectivamente las adaptaciones metabólicas de las células cancerosas sin afectar las células normales, lo que los convierte en candidatos prometedores para la terapia contra el cáncer .
Comparación Con Compuestos Similares
VY-3–135: A potent and selective ACSS2 inhibitor that inhibits ACSS2 activity both in vitro and in vivo.
MTB-9655: A small-molecule inhibitor of ACSS2 that has entered phase I clinical trials for cancer therapy.
Uniqueness: ACSS2 inhibitors are unique in their ability to specifically target the acetate metabolism pathway, which is crucial for the survival and proliferation of certain cancer cells. Unlike other metabolic inhibitors, ACSS2 inhibitors can selectively disrupt the metabolic adaptations of cancer cells without affecting normal cells, making them promising candidates for cancer therapy .
Propiedades
IUPAC Name |
1-(2,3-dithiophen-2-ylquinoxalin-6-yl)-3-(2-methoxyethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S2/c1-26-9-8-21-20(25)22-13-6-7-14-15(12-13)24-19(17-5-3-11-28-17)18(23-14)16-4-2-10-27-16/h2-7,10-12H,8-9H2,1H3,(H2,21,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPVNWVUAGMHEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=CC2=C(C=C1)N=C(C(=N2)C3=CC=CS3)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




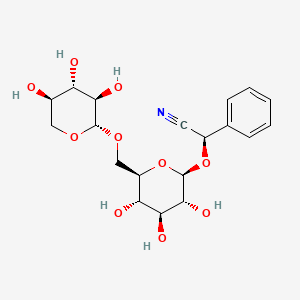
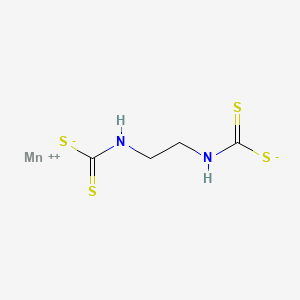
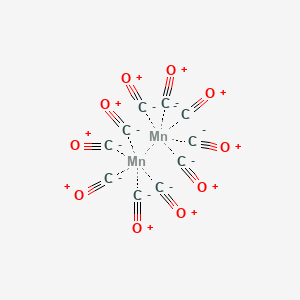

![N-[5-(4-aminophenoxy)pentyl]-3-methoxybenzamide](/img/structure/B1676022.png)


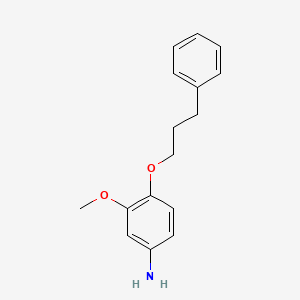
![3-methoxy-4-[3-(4-methoxyphenoxy)propoxy]aniline](/img/structure/B1676030.png)

